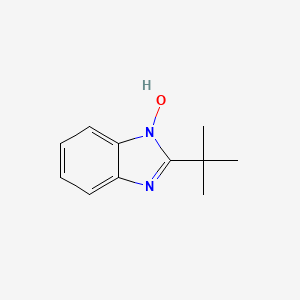
2-Tert-butyl-1-hydroxybenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-hydroxybenzimidazole is a heterocyclic organic compound that features a benzimidazole core with a 2-methyl-2-propanyl substituent and an oxide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1-hydroxybenzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 2-Methyl-2-propanyl Group: The 2-methyl-2-propanyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Oxidation at the 3-Position: The final step involves the oxidation of the benzimidazole at the 3-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The benzimidazole core allows for various substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation Products: Higher oxides or quinone-like structures.
Reduction Products: Hydroxylated benzimidazoles.
Substitution Products: Alkylated or acylated benzimidazoles.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-hydroxybenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its structural similarity to other bioactive benzimidazoles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-hydroxybenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxide group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The benzimidazole core can interact with nucleic acids or proteins, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methyl-2-propanyl)-1H-benzimidazole: Lacks the oxide group, which may result in different chemical reactivity and biological activity.
1H-benzimidazole 3-oxide: Lacks the 2-methyl-2-propanyl group, which may affect its solubility and overall stability.
2-(2-Methyl-2-propanyl)-1H-benzimidazole 4-oxide: Oxidation at a different position, potentially leading to different chemical and biological properties.
Uniqueness: 2-Tert-butyl-1-hydroxybenzimidazole is unique due to the specific positioning of the oxide group and the 2-methyl-2-propanyl substituent. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
16007-55-9 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.246 |
IUPAC-Name |
2-tert-butyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)10-12-8-6-4-5-7-9(8)13(10)14/h4-7,14H,1-3H3 |
InChI-Schlüssel |
ALMZBDUFQJLSJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1O |
Synonyme |
Benzimidazole, 2-tert-butyl-, 3-oxide (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


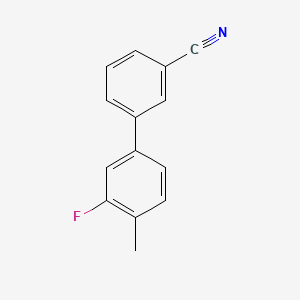
![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
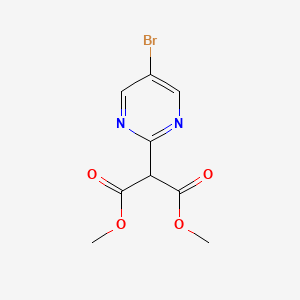
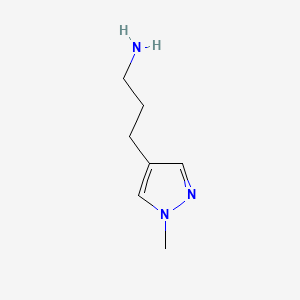
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

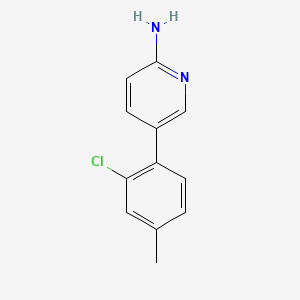
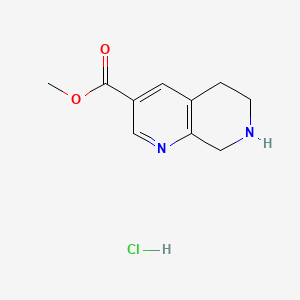
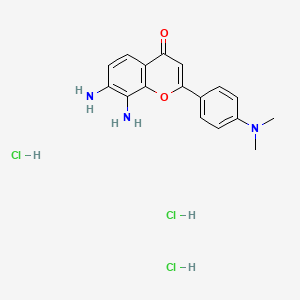
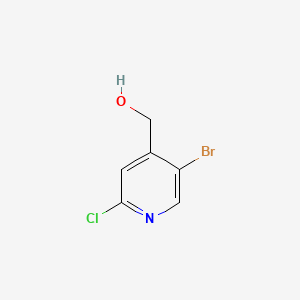
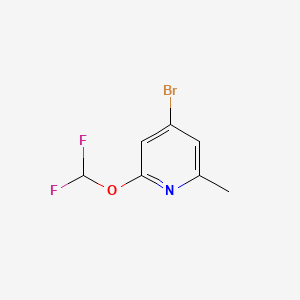
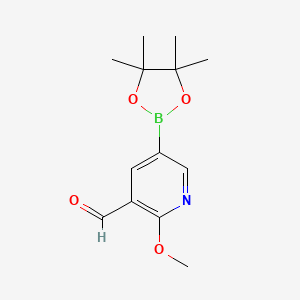
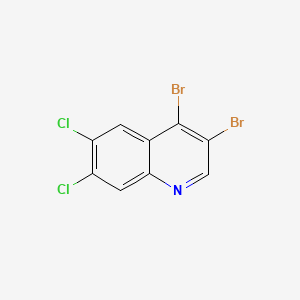
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)
